molecular formula C11H14O2 B1314364 5-Phenoxypentanal CAS No. 87841-94-9

5-Phenoxypentanal

Cat. No. B1314364
CAS RN: 87841-94-9
M. Wt: 178.23 g/mol
InChI Key: HFSIJIPAVOMXEA-UHFFFAOYSA-N
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Description

5-Phenoxypentanal is a compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 g/mol . It is a compound that has garnered significant interest in the fields of research and industry due to its potential applications in various areas.


Molecular Structure Analysis

The molecular structure of 5-Phenoxypentanal consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure is InChI=1S/C11H14O2/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-9H,2,5-6,10H2 .


Physical And Chemical Properties Analysis

5-Phenoxypentanal has a molecular weight of 178.23 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has a rotatable bond count of 6 . The exact mass and monoisotopic mass are both 178.099379685 g/mol . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

1. Role in Cocaine Addiction and Impulsivity

5-Phenoxypentanal, similar to other serotonin-related compounds, plays a significant role in the study of cocaine addiction and impulsivity. Research indicates that serotonin (5-HT) neurotransmission in key neural circuits contributes to phenotypes linked to relapse vulnerability in cocaine addiction, such as impulsivity and cocaine cue reactivity. This suggests that compounds like 5-Phenoxypentanal could be important in understanding and potentially treating addiction-related behaviors (Cunningham & Anastasio, 2014).

2. Involvement in Metabolic Pathways

The study of 5-Phenoxypentanal's metabolic pathways, particularly its formation and role in biological systems, is an area of active research. For instance, the metabolism of certain nitrosamines in rat liver microsomes has been shown to produce 5-Phenoxypentanal. This finding highlights the compound's relevance in understanding metabolic processes and reactions in mammalian systems (Leung, Park, & Archer, 1978).

3. Applications in Phenolic Compounds Research

5-Phenoxypentanal is an important compound in the broader context of phenolic compounds research. Studies on phenolic compounds, including 5-Phenoxypentanal, have delved into their multiple roles such as antioxidants, antibacterial, and anti-inflammatory properties. This area of research is crucial for developing new pharmacological treatments and understanding the molecular mechanisms of various diseases (Naveed et al., 2018).

4. Antioxidant and Radical Scavenging Activity

Research into phenolic derivatives, including compounds like 5-Phenoxypentanal, has shown their effectiveness as inhibitors of membrane lipid peroxidation and radical scavengers. This is important for understanding the antioxidative mechanisms in biological systems and could have implications for treating diseases where oxidative stress is a factor (Dinis, Maderia, & Almeida, 1994).

properties

IUPAC Name

5-phenoxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-9H,2,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSIJIPAVOMXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30528661
Record name 5-Phenoxypentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30528661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenoxypentanal

CAS RN

87841-94-9
Record name 5-Phenoxypentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30528661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EY Osei-Twum, D McCallion, AS Nazran… - The Journal of …, 1984 - ACS Publications
… Particularly significant among these products were 5-phenoxypentanal, 2,3-dihydro-1,4-… Formation of 5-phenoxypentanal and phenylpropyl ether as minor byproducts provides …
Number of citations: 17 pubs.acs.org
KF Hu, XS Ning, JP Qu, YB Kang - The Journal of Organic …, 2018 - ACS Publications
A regioselectivity switchable aerobic Wacker–Tsuji oxidation has been developed using catalytic tert-butyl nitrite as a simple organic redox cocatalyst. By solely switching the solvent, …
Number of citations: 39 pubs.acs.org

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